Ergoline

Description

Structure

3D Structure

Properties

CAS No. |

478-88-6 |

|---|---|

Molecular Formula |

C14H16N2 |

Molecular Weight |

212.29 g/mol |

IUPAC Name |

(6aR,10aR)-4,6,6a,7,8,9,10,10a-octahydroindolo[4,3-fg]quinoline |

InChI |

InChI=1S/C14H16N2/c1-3-11-10-4-2-6-15-13(10)7-9-8-16-12(5-1)14(9)11/h1,3,5,8,10,13,15-16H,2,4,6-7H2/t10-,13-/m1/s1 |

InChI Key |

RHGUXDUPXYFCTE-ZWNOBZJWSA-N |

SMILES |

C1CC2C(CC3=CNC4=CC=CC2=C34)NC1 |

Isomeric SMILES |

C1C[C@H]2[C@@H](CC3=CNC4=CC=CC2=C34)NC1 |

Canonical SMILES |

C1CC2C(CC3=CNC4=CC=CC2=C34)NC1 |

Synonyms |

Ergoline Ergolines |

Origin of Product |

United States |

Foundational & Exploratory

What is the basic chemical structure of the ergoline nucleus?

An In-depth Technical Guide to the Ergoline Nucleus

Introduction

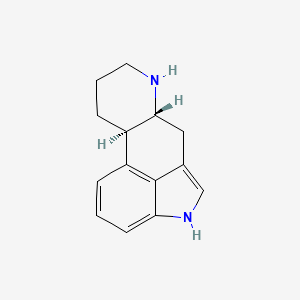

The this compound nucleus is a rigid, tetracyclic indole alkaloid that forms the foundational scaffold for a vast class of biologically active compounds known as ergot alkaloids.[1] First identified in the ergot fungus (Claviceps purpurea), this core structure is the basis for numerous natural, semi-synthetic, and fully synthetic derivatives with profound pharmacological importance.[1][2] Due to the structural similarity of the this compound core to endogenous neurotransmitters such as serotonin, dopamine, and norepinephrine, its derivatives can interact with a wide array of G-protein coupled receptors (GPCRs), acting as agonists, partial agonists, or antagonists.[2][3] This functional diversity has led to the development of critical therapeutic agents for conditions ranging from migraines and Parkinson's disease to hyperprolactinemia.[1][4] This technical guide provides a detailed examination of the basic chemical structure of the this compound nucleus, its physicochemical properties, key experimental methodologies for its synthesis and analysis, and its interaction with biological signaling pathways.

Core Chemical Structure

The this compound nucleus is a complex heterocyclic system that serves as the invariable template for all ergot alkaloids. Its unique three-dimensional shape is critical to its biological activity.

Tetracyclic Ring System

The this compound structure, with the chemical formula C₁₄H₁₆N₂, is a partially hydrogenated derivative of indolo[4,3-fg]quinoline.[5] It consists of four fused rings, conventionally labeled A, B, C, and D.

-

Rings A and B: Form an indole moiety.

-

Rings C and D: Together constitute a quinoline system. Ring D is a tetrahydropyridine ring.

The fusion of these rings creates a rigid, conformationally restricted molecule, which is a key factor in its ability to bind with high affinity to specific receptor sites.

Nomenclature and Numbering

The systematic IUPAC name for the this compound nucleus is (6aR,10aR)-4,6,6a,7,8,9,10,10a-octahydroindolo[4,3-fg]quinoline.[5] The standard numbering system for the atoms within the rings is crucial for identifying the positions of substituents in its various derivatives.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound derivatives: receptor affinity and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. taylorfrancis.com [taylorfrancis.com]

- 4. Dopamine agonist - Wikipedia [en.wikipedia.org]

- 5. This compound | C14H16N2 | CID 6857537 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Ergot Alkaloids of Claviceps: A Technical Guide to Natural Sources and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ergot alkaloids, a class of indole derivatives produced by fungi of the genus Claviceps, have a long and storied history, from causing devastating epidemics of ergotism to providing invaluable compounds for modern medicine. Their structural similarity to neurotransmitters like serotonin, dopamine, and noradrenaline underpins their wide range of pharmacological activities, making them crucial for the treatment of migraines, postpartum hemorrhage, and Parkinson's disease.[1][2] This technical guide provides an in-depth exploration of the natural sources and biosynthesis of ergoline alkaloids in Claviceps species, with a focus on providing researchers and drug development professionals with a comprehensive understanding of the underlying biochemistry and genetics, as well as practical methodologies for their study.

Natural Sources of this compound Alkaloids

The primary natural sources of this compound alkaloids are the sclerotia (ergots) of various Claviceps species, which are parasitic fungi that infect the ovaries of grasses and cereals.[3][4] The composition and concentration of alkaloids can vary significantly depending on the Claviceps species, the host plant, and environmental conditions.[4][5] While over 400 plant species can be infected by Claviceps purpurea alone, commercial production for pharmaceuticals has traditionally relied on field cultivation on rye.[4] However, saprophytic submerged fermentation of selected high-yielding Claviceps strains now accounts for a significant portion of industrial production.[6][7]

Different Claviceps species are known for producing distinct classes of this compound alkaloids:

-

Claviceps purpurea is the most well-known species and is a source of a wide array of alkaloids, including the complex ergopeptines like ergotamine and ergocryptine, as well as simpler lysergic acid amides like ergometrine.[4][5][8]

-

Claviceps fusiformis typically produces clavine alkaloids, such as agroclavine and elymoclavine, as its end products.[9][10][11]

-

Claviceps paspali is a notable producer of simple lysergic acid derivatives.[7]

-

Claviceps africana , the sorghum ergot pathogen, primarily produces dihydroergosine.[5]

Biosynthesis of this compound Alkaloids

The biosynthesis of all this compound alkaloids originates from two primary precursors: the amino acid L-tryptophan and the isoprenoid dimethylallyl diphosphate (DMAPP) .[9][12] The pathway can be broadly divided into three main stages: the formation of the this compound ring scaffold, and the subsequent modifications leading to the diverse classes of alkaloids. The genes encoding the biosynthetic enzymes are typically found clustered together in the fungal genome, which facilitates their coordinated regulation.[2][9][13]

Formation of the this compound Ring

The initial steps leading to the formation of the tetracyclic this compound ring are common to all ergot alkaloid-producing fungi.[9]

-

Prenylation of Tryptophan: The committed step in the pathway is the prenylation of L-tryptophan at the C4 position of the indole ring with DMAPP. This reaction is catalyzed by the enzyme dimethylallyltryptophan synthase (DMATS) , encoded by the dmaW gene.[2][9]

-

N-methylation and Oxidation: The resulting dimethylallyltryptophan (DMAT) undergoes N-methylation by an N-methyltransferase.[2]

-

Formation of Chanoclavine-I: A series of oxidative reactions and cyclizations, catalyzed by a catalase and a FAD-dependent oxidoreductase, leads to the formation of the first tricyclic intermediate, chanoclavine-I .[2]

-

Conversion to Agroclavine/Festuclavine: Chanoclavine-I is then converted to its aldehyde, which is a key branch point. Depending on the specific EasA enzyme present, the pathway can lead to either agroclavine (with an unsaturated D-ring) or festuclavine (with a saturated D-ring).[4][5]

Diversification of the this compound Scaffold

From agroclavine, the pathway diverges to produce the various classes of this compound alkaloids.

-

Clavine Alkaloids: In species like C. fusiformis, the pathway often terminates at clavine alkaloids such as agroclavine and its oxidized derivative, elymoclavine.[10][11]

-

Lysergic Acid and its Derivatives: In C. purpurea and C. paspali, agroclavine is further oxidized to lysergic acid . This complex transformation is catalyzed by a cytochrome P450 monooxygenase encoded by the cloA gene.[10] Lysergic acid is the precursor to:

-

Simple Lysergic Acid Amides: These include compounds like ergometrine and lysergic acid α-hydroxyethylamide, formed by the condensation of lysergic acid with an amino acid or an amino alcohol.

-

Ergopeptines: These are the most complex ergot alkaloids, consisting of a lysergic acid moiety linked to a cyclic tripeptide. Their synthesis is catalyzed by large multienzyme complexes called lysergyl peptide synthetases (LPS) , which are non-ribosomal peptide synthetases (NRPSs). The genes encoding these enzymes, such as lpsA and lpsB, are part of the ergot alkaloid synthesis (eas) gene cluster.[9][11]

-

Quantitative Data on this compound Alkaloid Production

The production of this compound alkaloids is highly variable and depends on the Claviceps strain, culture conditions, and the specific alkaloids being produced. The following tables summarize some reported production yields.

Table 1: this compound Alkaloid Production in Submerged Cultures of Claviceps Species

| Claviceps Species | Strain | Primary Alkaloids | Production Medium Highlights | Max. Titer (mg/L) | Reference |

| C. purpurea | 275 FI | Ergotamine | Sucrose and citric acid | ~500 (total peptide alkaloids) | [14] |

| C. purpurea | Cp-1 | Ergometrine | With 500 µM SAHA (epigenetic modifier) | 179.7 (total alkaloids) | [15] |

| C. paspali | CCM 8062 | Ergometrine, Ergine, Lysergic acid α-hydroxyethylamide | After clavine conversion | 2130 (total alkaloids) | [7] |

| C. purpurea CCM F-733 & C. paspali CCM 8061 | Mixed Culture | Lysergic acid α-hydroxyethylamide, Elymoclavine | Mixed fermentation | 4890 (total alkaloids) | [7] |

Table 2: Clavine Alkaloid Production by Claviceps purpurea var. agropyri on Solid Media

| Solid Medium (150g) | Pyroclavine (µg) | Festuclavine (µg) | Agroclavine (µg) | Total Clavines (µg) | Reference |

| White Rice | - | - | - | 2220.5 ± 564.1 | |

| Brown Rice | - | - | - | 920.0 ± 463.6 | |

| Rye | - | - | - | 595.4 ± 52.1 |

Note: Individual clavine amounts were not specified in the summary.

Experimental Protocols

This section provides an overview of key experimental methodologies for the study of this compound alkaloids in Claviceps species.

Culture and Fermentation

Media Composition:

-

T25 Medium (for liquid culture): Sucrose 300 g/L, citric acid 15 g/L, yeast extract 0.1 g/L, Ca(NO₃)₂ 1 g/L, KH₂PO₄ 0.5 g/L, MgSO₄·7H₂O 0.25 g/L, KCl 0.12 g/L, FeSO₄·7H₂O 0.007 g/L, ZnSO₄·7H₂O 0.006 g/L. Adjust pH to 5.2 with 25% NH₄OH.

-

Modified Stoll et al. Medium (for liquid or solid culture): Sucrose 100 g/L, asparagine 10 g/L, Ca(NO₃)₂ 1 g/L, MgSO₄·7H₂O 0.25 g/L, KH₂PO₄ 0.25 g/L, KCl 0.1 g/L, FeSO₄·7H₂O 0.33 g/L, ZnSO₄·7H₂O 0.27 g/L, yeast extract 0.1 g/L, cysteine hydrochloride 0.01 g/L. Adjust pH to 5.0 with NH₄OH.[8][16]

-

PDA-based Claviceps Medium (for solid culture): PDA 36 g/L, yeast extract 2 g/L, malt extract 10 g/L, sucrose 10 g/L, agar 5 g/L.[1]

Inoculum Preparation and Fermentation:

-

Pre-culture Claviceps on agar slants (e.g., T2 agar) for 21 days at 25°C.[17]

-

Transfer two pieces of the agar culture (1 x 2 cm²) to a 500 mL Erlenmeyer flask containing 100 mL of seed culture medium.[17]

-

Incubate for 6 days at 25°C with shaking at 150 rpm.[17]

-

Transfer 20 mL of the seed culture to a 1 L Erlenmeyer flask containing 170 mL of fermentation medium.[17]

-

Incubate for 12 days at 25°C with shaking at 150 rpm.[17]

This compound Alkaloid Extraction

From Liquid Culture:

-

Adjust the pH of the culture filtrate to 8.5 with saturated aqueous Na₂CO₃.[17]

-

Perform a liquid-liquid extraction twice with an equal volume of chloroform.[17]

-

Combine the chloroform extracts and evaporate to dryness under vacuum.

From Solid Media/Mycelia:

-

Extract the culture with 300 mL of a chloroform:25% aqueous NH₃ (500:1) solution.[17]

-

Evaporate the chloroform extract to dryness in a vacuum evaporator.

Analytical Methods

High-Performance Liquid Chromatography (HPLC):

-

Column: C18 reversed-phase column (e.g., Agilent, 4.6 x 150 mm, 5 µm).[17]

-

Mobile Phase: A gradient of solvent A (water with 0.1% (NH₄)₂CO₃) and solvent B (75% acetonitrile).[17]

-

Gradient: 13%–43% B from 0–12 min, 43% B for 1 min, 13% B for 1 min.[17]

-

Flow Rate: 1.2 mL/min.[17]

-

Detection: UV or fluorescence detection. For fluorescence, excitation at 235 nm and emission at 340 nm can be used for some alkaloids.[18]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

LC-MS/MS provides high sensitivity and specificity for the quantification and identification of this compound alkaloids.[19][20]

-

Ionization: Electrospray ionization (ESI) in positive mode is commonly used.[19]

-

MS Parameters: Cone voltage, collision energy, and precursor/product ion m/z values need to be optimized for each specific alkaloid.[19]

-

Untargeted Analysis: High-resolution mass spectrometry (e.g., Q-TOF) allows for the identification of novel or unexpected this compound alkaloids.[21]

Molecular Biology Techniques

Gene Knockout using CRISPR/Cas9:

A ribonucleoprotein (RNP)-based CRISPR/Cas9 system has been shown to be highly efficient for gene editing in C. purpurea.[6][22]

-

Protoplast Preparation: Generate protoplasts from C. purpurea mycelia using a lysing enzyme solution.[22]

-

RNP Assembly: Assemble the purified Cas9 protein and in vitro transcribed guide RNA (gRNA) in vitro to form the RNP complex.[6][22]

-

Transformation: Co-transform the protoplasts with the RNP complex and a donor DNA template containing a selectable marker (e.g., hygromycin resistance) flanked by homologous regions to the target gene.[6][22]

-

Selection and Screening: Select for transformants on a medium containing the appropriate antibiotic and screen for the desired gene knockout by PCR.[6][22][23]

Heterologous Expression:

The expression of Claviceps this compound alkaloid biosynthesis genes in a host organism like Aspergillus fumigatus can be a powerful tool for functional characterization and for producing specific alkaloids.[13]

-

Gene Cloning: Clone the target Claviceps gene (e.g., cloA) into an expression vector suitable for the host.

-

Host Strain: Use a mutant strain of the host that provides the necessary precursors for the expressed enzyme. For example, an A. fumigatus strain engineered to produce agroclavine can be used to test the function of cloA.[13]

-

Transformation and Expression: Transform the host strain with the expression vector and culture under conditions that induce gene expression.

-

Metabolite Analysis: Analyze the culture extracts by HPLC or LC-MS/MS to identify the products of the heterologously expressed enzyme.[13]

Visualizations

Biosynthetic Pathway of this compound Alkaloids

Caption: Biosynthetic pathway of this compound alkaloids in Claviceps.

Experimental Workflow for Gene Function Analysis

Caption: Workflow for determining the function of a gene in the this compound alkaloid pathway.

Regulation of the Ergot Alkaloid Synthesis (eas) Gene Cluster

Caption: Putative regulatory network of this compound alkaloid biosynthesis in Claviceps.

Conclusion

The study of this compound alkaloids in Claviceps species remains a dynamic field with significant implications for medicine and agriculture. A thorough understanding of their natural sources, biosynthetic pathways, and the factors regulating their production is essential for the development of new pharmaceuticals and for mitigating the risks of ergotism. The methodologies outlined in this guide provide a foundation for researchers to further explore the fascinating biology of these potent fungal metabolites and to harness their potential for therapeutic applications. The continued application of advanced analytical and molecular techniques will undoubtedly uncover new alkaloids and provide deeper insights into the intricate regulation of their biosynthesis.

References

- 1. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 2. Alkaloid Cluster Gene ccsA of the Ergot Fungus Claviceps purpurea Encodes Chanoclavine I Synthase, a Flavin Adenine Dinucleotide-Containing Oxidoreductase Mediating the Transformation of N-Methyl-Dimethylallyltryptophan to Chanoclavine I - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Ergot Alkaloids of the Family Clavicipitaceae - PMC [pmc.ncbi.nlm.nih.gov]

- 5. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 6. researchgate.net [researchgate.net]

- 7. chemistry.mdma.ch [chemistry.mdma.ch]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. Comparison of Ergot Alkaloid Biosynthesis Gene Clusters in Claviceps Species Indicates Loss of Late Pathway Steps in Evolution of C. fusiformis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journals.asm.org [journals.asm.org]

- 12. Video: Detection of Regulated Ergot Alkaloids in Food Matrices by Liquid Chromatography-Trapped Ion Mobility Spectrometry-Time-of-Flight Mass Spectrometry [jove.com]

- 13. Heterologous Expression of Lysergic Acid and Novel Ergot Alkaloids in Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Ergotamine Production in Submerged Culture and Physiology of Claviceps purpurea - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Epigenetic modification enhances ergot alkaloid production of Claviceps purpurea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Comparative Ergot Alkaloid Elaboration by Selected Plectenchymatic Mycelia of Claviceps purpurea through Sequential Cycles of Axenic Culture and Plant Parasitism - PMC [pmc.ncbi.nlm.nih.gov]

- 17. scirp.org [scirp.org]

- 18. researchgate.net [researchgate.net]

- 19. A Targeted UHPLC-MS/MS Method Validated for the Quantification of Ergot Alkaloids in Cereal-Based Baby Food from the Belgian Market - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Ergot alkaloid control in biotechnological processes and pharmaceuticals (a mini review) - PMC [pmc.ncbi.nlm.nih.gov]

- 21. scispace.com [scispace.com]

- 22. Efficient genome editing in Claviceps purpurea using a CRISPR/Cas9 ribonucleoprotein method - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Classification of Ergoline Derivatives: Clavines, Lysergic Acid Amides, and Ergopeptines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the classification, pharmacology, and experimental analysis of ergoline derivatives. This compound alkaloids are a diverse class of compounds derived from the tetracyclic this compound ring system and are of significant interest in medicinal chemistry and pharmacology due to their wide range of biological activities. This document focuses on three major classes: clavines, lysergic acid amides, and ergopeptines, detailing their structural distinctions, receptor interaction profiles, and the downstream signaling pathways they modulate.

Classification of this compound Derivatives

This compound derivatives are broadly categorized based on the substitution at the C-8 position of the this compound ring. This structural variation gives rise to three primary classes with distinct pharmacological properties.[1]

-

Clavines: This class is characterized by a methyl, hydroxymethyl, or related simple substituent at the C-8 position. They are often biosynthetic precursors to other this compound alkaloids.[2]

-

Lysergic Acid Amides: These are amide derivatives of d-lysergic acid. The complexity of the amide substituent can range from simple amines (e.g., in lysergic acid diethylamide, LSD) to more complex structures.[1]

-

Ergopeptines: This class consists of lysergic acid linked via an amide bond to a cyclic tripeptide moiety. These are typically larger and more complex molecules than the other two classes.[1]

Quantitative Receptor Binding Data

The pharmacological effects of this compound derivatives are primarily mediated through their interactions with various G-protein coupled receptors (GPCRs), most notably dopamine, serotonin, and adrenergic receptors. The binding affinities of these compounds for different receptor subtypes are crucial in determining their therapeutic potential and side-effect profiles. The following tables summarize the receptor binding affinities (Ki, pKi, or EC50 in nM) for representative compounds from each class. A lower Ki value indicates a higher binding affinity.

Table 1: Receptor Binding Affinities of Clavine Alkaloids

| Compound | D1 (Ki, nM) | D2 (Ki, nM) | 5-HT1A (Ki, nM) | 5-HT2A (Ki, nM) | 5-HT2B (Ki, nM) | 5-HT2C (Ki, nM) | α2A (Ki, nM) |

| Agroclavine | - | >1000 | 140 | 3.8 | 1.1 | 2.5 | 130 |

| Lysergol | 291 | 7.5 | 1.9 | 1.1 | 0.3 | 2.6 | 13 |

| Festuclavine | - | >1000 | 1200 | 130 | 15 | 88 | 520 |

| (+)-Cycloclavine | - | - | 140 (EC50) | - | - | 16 (EC50) | - |

Data compiled from multiple sources.[2][3][4][5]

Table 2: Receptor Binding Affinities of Lysergic Acid Amides

| Compound | D1 (Ki, nM) | D2 (pKi) | 5-HT1A (pKi) | 5-HT1D (pKi) | 5-HT2A (Ki, nM) | 5-HT6 (pKi) | 5-HT7 (pKi) | α1A (pKi) | α1B (pKi) | α2 (pKi) |

| LSD | 261 | - | - | - | 2.5 | - | - | - | - | - |

| Ergine (LSA) | - | >7 | >7 | 7.98 | - | >7 | >7 | ~8.0 | ~8.0 | 7.21 |

Data compiled from multiple sources.[4][5]

Table 3: Receptor Binding Affinities of Ergopeptines

| Compound | D1 (Ki, nM) | D2 (Ki, nM) | 5-HT1A (Ki, nM) | 5-HT2A (Ki, nM) | α1 (Ki, nM) | α2 (Ki, nM) |

| Ergotamine | 14 | 1.8 | 1.3 | 1.2 | 1.6 | 3.3 |

| Bromocriptine | 1627 | 2.5 | 13 | 11 | 4.3 | 16 |

| Dihydroergocryptine | - | 0.2-0.5 | - | - | - | - |

Data compiled from multiple sources.[3][6]

Signaling Pathways

The interaction of this compound derivatives with their target receptors initiates intracellular signaling cascades that ultimately produce a physiological response. The two primary pathways discussed here are the Gαi/o-coupled dopamine D2 receptor and the Gαq-coupled serotonin 5-HT2A receptor.

Dopamine D2 Receptor Signaling (Gαi/o-coupled)

Many this compound derivatives, particularly ergopeptines like bromocriptine, are potent agonists at dopamine D2 receptors. Activation of the D2 receptor, which is coupled to an inhibitory G-protein (Gαi/o), leads to the inhibition of adenylyl cyclase. This, in turn, decreases the intracellular concentration of the second messenger cyclic AMP (cAMP) and reduces the activity of protein kinase A (PKA).

References

- 1. bu.edu [bu.edu]

- 2. Biological studies of clavine alkaloids targeting CNS receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Argyreia nervosa (Burm. f.): receptor profiling of lysergic acid amide and other potential psychedelic LSD-like compounds by computational and binding assay approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CAS 478-94-4: Lysergic acid amide | CymitQuimica [cymitquimica.com]

- 6. Crystal structure of an LSD-bound human serotonin receptor - PMC [pmc.ncbi.nlm.nih.gov]

The Ergoline Scaffold: A Historical Journey from Ancient Poison to Modern Therapeutics

An In-depth Technical Guide on the Historical Development and Discovery of Ergoline Compounds

Executive Summary

The this compound ring system, a complex tetracyclic indole derivative, is the foundational structure for a vast and pharmacologically diverse class of compounds. Originally discovered as the toxic principle behind the devastating medieval epidemics of ergotism, these alkaloids have undergone a remarkable transformation from feared poisons to a rich source of valuable pharmaceuticals.[1][2][3] This technical guide provides a comprehensive overview of the historical development of this compound compounds, from their initial isolation from the Claviceps purpurea fungus to the synthesis of highly targeted therapeutics. It details the key scientific milestones, presents comparative quantitative data on receptor binding affinities, outlines seminal experimental protocols, and visualizes the complex signaling pathways through which these compounds exert their myriad effects. This document is intended for researchers, scientists, and drug development professionals seeking a deep understanding of the this compound class of molecules.

Historical Development: From St. Anthony's Fire to Targeted Therapeutics

The story of this compound compounds begins with the ergot fungus (Claviceps purpurea), a parasite of rye and other grains.[4] For centuries, consumption of ergot-contaminated flour led to widespread outbreaks of "St. Anthony's Fire," a horrific condition characterized by gangrenous and convulsive symptoms that claimed tens of thousands of lives in the Middle Ages.[1][2][5] Despite its toxicity, the uterotonic properties of ergot were recognized by midwives as early as 1582 to hasten childbirth, albeit with significant risk.[1][2][4][5][6]

The modern scientific investigation of ergot began in the early 20th century. A timeline of key discoveries is presented below:

-

1906: George Barger and Francis H. Carr, along with Henry H. Dale, isolated a mixture of alkaloids they named "ergotoxine" and described its adrenolytic activity.[1][2][3] This marked the first isolation of a pharmacologically active principle from ergot.

-

1918: Arthur Stoll, working at Sandoz Laboratories, isolated the first chemically pure ergot alkaloid, ergotamine.[1][2][7][8] Marketed as Gynergen in 1921, it found widespread use in obstetrics and for the treatment of migraines.[7][8]

-

1932: Dudley and Moir isolated ergometrine (also known as ergonovine), the specific uterotonic principle of ergot.[4][5] This discovery was independently confirmed in three other laboratories in 1935.[1][2]

-

1938: In the Sandoz laboratories in Basel, Switzerland, Albert Hofmann synthesized lysergic acid diethylamide (LSD) for the first time on November 16th while investigating lysergic acid derivatives as potential circulatory and respiratory stimulants.[9][10][11][12][13] The potent psychoactive properties of LSD were not discovered until Hofmann's accidental exposure and subsequent self-experimentation in 1943.[9][10][11][13]

-

1943: Arthur Stoll and Albert Hofmann reported the first total synthesis of an ergot alkaloid, ergometrine.[6]

-

1951: The complete chemical structure of the peptide ergot alkaloids, including ergotamine, was elucidated by Stoll, Hofmann, and Petrzilka, revealing a unique cyclol structure.[1]

-

1965: Scientists at Sandoz discovered bromocriptine, a semi-synthetic this compound derivative.[14] It was first marketed as Parlodel and became a cornerstone in the treatment of hyperprolactinemia and Parkinson's disease due to its dopamine D2 receptor agonist activity.[14][15][16]

-

1980: Cabthis compound was patented, another potent and long-acting dopamine D2 receptor agonist used for hyperprolactinemia and other related conditions.[17][18][19]

This progression from crude fungal extracts to rationally designed semi-synthetic derivatives highlights the evolution of medicinal chemistry and pharmacology. The this compound scaffold proved to be a remarkably versatile template, allowing for the development of drugs with a wide range of activities by modifying its structure to target different receptor systems.[6][20]

Pharmacology and Receptor Interactions

This compound derivatives exhibit a broad spectrum of pharmacological activities due to their structural similarity to endogenous neurotransmitters like serotonin, dopamine, and norepinephrine.[7][20][21][22][23] This allows them to bind to and modulate a variety of receptor subtypes, often with high affinity.[20] The specific functional outcome—agonist, partial agonist, or antagonist activity—depends on the precise chemical structure of the this compound derivative and the receptor subtype it interacts with.[7] This promiscuous pharmacology is both a source of therapeutic benefit and a cause of side effects.[6][21][22]

Quantitative Receptor Binding Affinities

The following table summarizes the in vitro binding affinities (Ki, in nM) of several key this compound compounds for major human dopamine, serotonin, and adrenergic receptor subtypes. A lower Ki value indicates a higher binding affinity.

| Compound | D1 | D2 | D3 | D4 | 5-HT1A | 5-HT1B | 5-HT1D | 5-HT2A | 5-HT2B | 5-HT2C | α1A | α2A | α2B | α2C |

| Bromocriptine | ~440[23] | ~8[23] | ~5[23] | ~290[23] | - | - | - | - | - | - | - | - | - | - |

| Cabthis compound | - | 0.61[24] | 1.27[24] | - | - | - | - | - | - | - | - | - | - | - |

| Lisuride | 56.7[24] | 0.95[24] | 1.08[24] | - | 0.5[13] | - | - | - | - | - | - | - | - | - |

| Pergolide | 447[24] | - | 0.86[24] | - | - | - | - | Agonist[25] | Agonist[25] | - | - | - | - | - |

| Dihydroergotamine | - | 0.47 (IC50)[26] | - | - | Agonist[26] | 0.58 (IC50)[26] | - | Agonist[26] | - | Agonist[26] | - | - | 2.8 (IC50)[26] | - |

| Metthis compound | High Affinity[12] | - | - | High Affinity[12] | - | - | - | 2.29 (pKi 8.64)[3] | 1.78 (pKi 8.75)[3] | 1.78 (pKi 8.75)[3] | - | - | - | - |

| Methysergide | >10,000[15] | >10,000[15] | - | >10,000[15] | Agonist[15] | - | - | Antagonist[15] | Antagonist[15] | Antagonist[15] | >10,000[15] | High Affinity[15] | High Affinity[15] | High Affinity[15] |

| Ergotamine | - | - | - | - | Agonist[27] | Agonist[27] | Agonist[27] | - | - | - | Agonist[5] | - | - | - |

Key Signaling Pathways

The pharmacological effects of this compound compounds are mediated through their interaction with G-protein coupled receptors (GPCRs). The specific signaling cascades activated depend on the receptor subtype and the G-protein to which it couples.

Dopamine D2 Receptor Signaling (Inhibitory)

Many clinically important ergolines, such as bromocriptine and cabthis compound, are potent agonists at D2 receptors. These receptors couple to the Gαi/o family of G-proteins.

References

- 1. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Frontiers | The G protein biased serotonin 5-HT2A receptor agonist lisuride exerts anti-depressant drug-like activities in mice [frontiersin.org]

- 5. What is the mechanism of Ergotamine Tartrate? [synapse.patsnap.com]

- 6. The 5-HT1A Receptor: A Signaling Hub Linked to Emotional Balance - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Lisuride - Wikipedia [en.wikipedia.org]

- 8. Frontiers | What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells? [frontiersin.org]

- 9. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Pergolide : A Review of its Pharmacology and Therapeutic Use in Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Evaluation of [11C]Metthis compound as a PET Radiotracer for 5HTR in Nonhuman Primates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Dual activation by lisuride of central serotonin 5-HT(1A) and dopamine D(2) receptor sites: drug discrimination and receptor binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ahajournals.org [ahajournals.org]

- 15. Methysergide - Wikipedia [en.wikipedia.org]

- 16. Metthis compound | C25H29N3O2 | CID 28693 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. Metthis compound | CAS:17692-51-2 | Has moderate affinity for 5-HT6 and high affinity for 5-HT7. Also 5-HT1/5-HT2 antagonist | High Purity | Manufacturer BioCrick [biocrick.com]

- 18. Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Molecular Insights into Bromocriptine Binding to GPCRs Within Histamine-Linked Signaling Networks: Network Pharmacology, Pharmacophore Modeling, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Pergolide: a dopamine agonist at both D1 and D2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Ergotamine and dihydroergotamine: history, pharmacology, and efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. benchchem.com [benchchem.com]

- 24. Dopamine receptor agonists in current clinical use: comparative dopamine receptor binding profiles defined in the human striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Characterization of the molecular fragment that is responsible for agonism of pergolide at serotonin 5-Hydroxytryptamine2B and 5-Hydroxytryptamine2A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Frontiers | New characterization of dihydroergotamine receptor pharmacology in the context of migraine: utilization of a β-arrestin recruitment assay [frontiersin.org]

- 27. The pharmacology of ergotamine and dihydroergotamine - PubMed [pubmed.ncbi.nlm.nih.gov]

Ergoline Alkaloids and the Dopamine D2 Receptor: A Technical Guide to Mechanism of Action

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ergoline alkaloids are a class of compounds that serve as potent agonists at dopamine D2 receptors (D2R), a critical G protein-coupled receptor (GPCR) target for neurological and endocrine disorders.[1][2] Their mechanism of action is complex, extending beyond simple receptor occupation to the differential activation of distinct intracellular signaling pathways. Understanding this mechanism is paramount for the development of next-generation therapeutics with improved efficacy and reduced side effects. This guide provides an in-depth analysis of the interaction between this compound alkaloids and the D2 receptor, focusing on the core signaling cascades, quantitative pharmacological data, and the experimental protocols used for their characterization.

The D2 receptor, a member of the D2-like family, canonically couples to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic adenosine monophosphate (cAMP) levels.[3][4][5][6] However, a parallel signaling pathway involving the recruitment of β-arrestin proteins is also initiated upon agonist binding.[7][8][9] This dual signaling capability means that this compound alkaloids can be characterized not only by their binding affinity and potency in G-protein pathways but also by their ability to engage the β-arrestin cascade. The concept of "biased agonism," where a ligand preferentially activates one pathway over the other, is a key focus of modern D2R research.

Core Signaling Pathways

Upon binding of an this compound alkaloid, the D2 receptor undergoes a conformational change that initiates two primary signaling cascades:

-

Gαi/o-Mediated Pathway (Canonical Signaling): This is the classic pathway for D2R activation. The activated receptor acts as a guanine nucleotide exchange factor (GEF), promoting the exchange of GDP for GTP on the α-subunit of the heterotrimeric Gαi/o protein. The GTP-bound Gαi/o subunit dissociates and inhibits the enzyme adenylyl cyclase, resulting in a measurable decrease in the intracellular concentration of the second messenger cAMP.[4][5][10] This pathway is central to the therapeutic effects of D2R agonists in conditions like Parkinson's disease and hyperprolactinemia.

-

β-Arrestin-Mediated Pathway (G-Protein-Independent Signaling): Following agonist binding, G protein-coupled receptor kinases (GRKs) phosphorylate the intracellular domains of the D2R.[7][11] This phosphorylation creates a high-affinity binding site for β-arrestin proteins. The recruitment of β-arrestin to the receptor physically uncouples it from the G-protein, terminating the canonical signal.[8] Furthermore, β-arrestin acts as a scaffold protein, initiating a distinct wave of G-protein-independent signaling and mediating receptor internalization.[8][12]

Quantitative Pharmacology of this compound Alkaloids at D2 Receptors

The pharmacological activity of this compound alkaloids is defined by their binding affinity (Ki) and functional potency (EC50) or inhibitory potency (IC50) at the D2 receptor. The following table summarizes key quantitative data from published literature. A lower value indicates higher affinity or potency.

| Compound | Parameter | Value (nM) | Assay Type | Reference |

| Ergovaline | Ki | 6.9 ± 2.6 | Radioligand Binding | [13] |

| EC50 | 8 ± 2 | cAMP Inhibition | [13] | |

| Ergotamine | EC50 | 2 ± 1 | cAMP Inhibition | [13] |

| α-Ergocryptine | EC50 | 28 ± 2 | cAMP Inhibition | [13] |

| Ergonovine | EC50 | 47 ± 2 | cAMP Inhibition | [13][14] |

| Cabthis compound | Affinity Rank | Higher than Bromocriptine | Radioligand Binding | [15] |

| Pergolide | Affinity Rank | Higher than Cabthis compound | Radioligand Binding | [15] |

| Lisuride | Potency Rank | High | Radioligand Binding | [16] |

| Bromocriptine | Activity | Potent D2 Agonist | Multiple Assays | [2] |

Note: Affinity and potency can vary based on experimental conditions, tissue/cell type, and specific receptor isoform (D2S vs. D2L).

Experimental Protocols

Characterizing the interaction of this compound alkaloids with D2 receptors requires a suite of specialized assays. Below are detailed methodologies for three fundamental experimental protocols.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of an unlabeled this compound alkaloid by measuring its ability to compete with a high-affinity radiolabeled ligand for binding to the D2 receptor.[3][14]

Methodology:

-

Membrane Preparation: Cells or tissues endogenously or recombinantly expressing D2 receptors are harvested and homogenized in an ice-cold buffer. The homogenate is centrifuged at high speed to pellet the cell membranes, which are then washed and resuspended to a specific protein concentration.[3][17]

-

Competitive Incubation: In a multi-well plate, the membrane preparation is incubated with a fixed concentration of a D2-specific radioligand (e.g., [³H]Spiperone) and serial dilutions of the unlabeled test compound (this compound alkaloid).[3][17] A parallel reaction containing a high concentration of a known D2 antagonist (e.g., (+)-butaclamol) is included to define non-specific binding.[3]

-

Separation of Bound/Free Ligand: The incubation is terminated by rapid vacuum filtration through glass fiber filters. This separates the membrane-bound radioligand from the unbound radioligand in the solution. The filters are washed quickly with ice-cold buffer to remove any remaining unbound ligand.[3]

-

Quantification: The filters are placed in scintillation vials with a scintillation cocktail, and the amount of radioactivity is quantified using a liquid scintillation counter.[3]

-

Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the test compound. A sigmoidal curve is fitted to the data to determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration and Kd is the dissociation constant of the radioligand.[14]

cAMP Inhibition Functional Assay

Objective: To measure the functional potency (EC50) of an this compound alkaloid by quantifying its ability to inhibit adenylyl cyclase activity via Gαi/o coupling.[4][10]

Methodology:

-

Cell Culture: Utilize a recombinant cell line (e.g., CHO-K1, HEK293) stably expressing the human D2 receptor.[5][9]

-

Agonist Stimulation: Seed the cells in a microplate. To amplify the inhibitory signal, intracellular cAMP levels are often first stimulated using an agent like forskolin. Immediately after, serial dilutions of the this compound alkaloid are added to the wells.[9]

-

Cell Lysis and Detection: After a defined incubation period, the cells are lysed. The intracellular cAMP concentration is then measured. A common method is a competitive immunoassay using Homogeneous Time-Resolved Fluorescence (HTRF). In this format, cAMP produced by the cells competes against a europium cryptate-labeled cAMP analog for binding to an anti-cAMP antibody coupled to an acceptor fluorophore.[10]

-

Signal Measurement: The plate is read on an HTRF-compatible reader. When the donor (cryptate) and acceptor (fluorophore) are in proximity, energy transfer occurs. High levels of cellular cAMP displace the labeled analog, reducing the HTRF signal. Therefore, the signal is inversely proportional to the cAMP concentration.[10]

-

Data Analysis: A dose-response curve is generated by plotting the HTRF signal against the log concentration of the this compound alkaloid. The EC50 value, representing the concentration that produces 50% of the maximal inhibition of cAMP production, is determined from this curve.[4]

β-Arrestin Recruitment Assay

Objective: To quantify the recruitment of β-arrestin to the D2 receptor following stimulation by an this compound alkaloid, a key step in G-protein-independent signaling.[7][8]

Methodology:

-

Cell Transfection: HEK293 cells are transiently co-transfected with two genetic constructs: one for the D2 receptor fused to an energy donor (e.g., Renilla Luciferase, Rluc8) and another for β-arrestin2 fused to an energy acceptor (e.g., Venus or YFP). This technique is known as Bioluminescence Resonance Energy Transfer (BRET).[8][11][12]

-

Cell Preparation: The transfected cells are harvested, washed, and resuspended in an appropriate assay buffer. They are then plated into a white, opaque microplate suitable for luminescence measurements.

-

Stimulation and Detection: The luciferase substrate (e.g., coelenterazine) is added to the wells. A baseline luminescence reading is taken. Subsequently, the this compound alkaloid is added to stimulate the cells. If the alkaloid promotes the interaction, it brings the Rluc8-D2R and Venus-β-arrestin2 into close proximity (<10 nm).

-

BRET Measurement: The light emitted by Rluc8 excites the nearby Venus acceptor, which in turn emits light at a longer wavelength. A plate reader capable of detecting both wavelengths simultaneously measures the emission from both the donor and the acceptor.[8]

-

Data Analysis: The BRET ratio is calculated (Acceptor Emission / Donor Emission). An increase in this ratio signifies β-arrestin recruitment. Plotting the net BRET ratio against the log concentration of the agonist allows for the determination of an EC50 value for this specific signaling event.[8]

Biased Agonism at the D2 Receptor

The discovery that D2R signaling is not monolithic but rather a composite of G-protein and β-arrestin pathways has led to the concept of functional selectivity or biased agonism . A biased agonist is a ligand that stabilizes a receptor conformation that preferentially activates one signaling pathway over another.[7][9]

For the D2 receptor, an this compound alkaloid could be:

-

Balanced: Activating both Gαi/o and β-arrestin pathways to a similar degree.

-

G-protein Biased: Preferentially activating the Gαi/o pathway, leading to robust cAMP inhibition with weak β-arrestin recruitment.

-

β-arrestin Biased: Preferentially recruiting β-arrestin with weaker G-protein activation.

The development of G-protein biased D2R agonists is of significant therapeutic interest, as it is hypothesized that the desired anti-parkinsonian effects are mediated by the G-protein pathway, while some adverse effects may be linked to the β-arrestin pathway.[9][18] Identifying and characterizing this bias is therefore a critical goal in modern drug discovery.

Conclusion

The mechanism of action for this compound alkaloids at the dopamine D2 receptor is a sophisticated process involving the engagement of at least two major signaling pathways. While their primary therapeutic action is attributed to the canonical Gαi/o-mediated inhibition of adenylyl cyclase, the concurrent recruitment of β-arrestin adds a critical layer of complexity. A comprehensive pharmacological characterization of any novel this compound derivative must therefore include quantitative binding assays, G-protein functional assays (e.g., cAMP), and β-arrestin recruitment assays. The insights gained from this multi-faceted approach are essential for understanding drug efficacy and for rationally designing biased agonists that may offer superior therapeutic profiles for a range of debilitating neurological and psychiatric disorders.

References

- 1. Dopamine agonist - Wikipedia [en.wikipedia.org]

- 2. Ergot and Its Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. innoprot.com [innoprot.com]

- 5. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 6. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 7. mdpi.com [mdpi.com]

- 8. Recruitment of β-arrestin2 to the dopamine D2 receptor: Insights into anti-psychotic and anti-parkinsonian drug receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Structure-Activity Investigation of a G Protein-Biased Agonist Reveals Molecular Determinants for Biased Signaling of the D2 Dopamine Receptor [frontiersin.org]

- 10. resources.revvity.com [resources.revvity.com]

- 11. G Protein-Coupled Receptor Kinase 2 Selectively Enhances β-Arrestin Recruitment to the D2 Dopamine Receptor through Mechanisms That Are Independent of Receptor Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Arrestin recruitment to dopamine D2 receptor mediates locomotion but not incentive motivation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Ergovaline binding and activation of D2 dopamine receptors in GH4ZR7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Dopamine receptor affinities in vitro and stereotypic activities in vivo of cabthis compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Dopaminergic activity of some ergot alkaloid derivatives: relationship to their chemical structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. Novel and Potent Dopamine D2 Receptor Go-Protein Biased Agonists - PMC [pmc.ncbi.nlm.nih.gov]

Serotonergic Activity of Ergoline Derivatives at 5-HT Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the interaction between ergoline derivatives and serotonin (5-HT) receptors. Ergot alkaloids and their synthetic derivatives represent a class of compounds with a complex pharmacological profile, acting as agonists, partial agonists, or antagonists at various monoamine receptors, including those for serotonin, dopamine, and adrenaline.[1] Their tetracyclic this compound scaffold contains the essential structural features of these neurotransmitters, enabling a broad spectrum of activity.[1] This document details their quantitative binding affinities, outlines the primary signaling pathways they modulate, and provides methodologies for their experimental characterization.

Quantitative Data: Binding Affinity of this compound Derivatives

The interaction of this compound derivatives with 5-HT receptors is characterized by a wide range of affinities and selectivities. Many derivatives bind with high affinity to multiple 5-HT receptor subtypes, with the exception of 5-HT3 and 5-HT4 receptors.[2] The following table summarizes the binding affinities (Ki, in nM) of several common this compound derivatives for various 5-HT receptor subtypes. Lower Ki values indicate higher binding affinity.

| Compound | 5-HT1A | 5-HT1B | 5-HT1D | 5-HT2A | 5-HT2C | 5-HT6 | 5-HT7 |

| Bromocriptine | 2.8 | 4.9 | 6.2 | 1.2 | 5.0 | - | - |

| Ergotamine | 4.9 | 1.44[3] | 4.83[3] | 1.9 | 1.0 | 6.8 | 13 |

| Lisuride | 4.0 | 1.0 | 0.4 | 0.3 | 1.0 | - | - |

| LSD (d-LSD) | 1.3 | 4.9 | 9.0 | 2.4 | 0.9 | 5.27[3] | 10.33[3] |

| Metthis compound | 2.5 | 1.6 | 1.3 | 1.0 | 0.6 | - | - |

| Methysergide | 12 | 2.5 | 1.3 | 2.5 | 1.0 | - | - |

| Nicthis compound | 6.0 | 1.0 | 1.0 | 0.2 | 0.7 | - | - |

Note: Data is compiled from multiple sources and represents typical reported values. Specific experimental conditions can influence results. The diverse affinities highlight the promiscuous nature of many this compound compounds, though some show preferential binding (e.g., Dihydroergocryptine for 5-HT1 receptors, CQ 32-084 for 5-HT2 receptors).[4]

Signaling Pathways of 5-HT Receptors

With the exception of the 5-HT3 receptor, all other 5-HT receptor subtypes are G-protein coupled receptors (GPCRs) that initiate intracellular signaling cascades upon activation.[5] this compound derivatives can act as agonists, triggering these pathways, or as antagonists, blocking them.

5-HT1 and 5-HT5 Receptor Families (Gi/o-Coupled Pathway)

Receptors in the 5-HT1 and 5-HT5 families couple to inhibitory G-proteins (Gi/o). Agonist binding leads to the inhibition of adenylyl cyclase, which decreases the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[6] This pathway is crucial for neuronal inhibition.

Caption: Canonical Gi/o-coupled signaling pathway for 5-HT1 and 5-HT5 receptors.

5-HT2 Receptor Family (Gq/G11-Coupled Pathway)

The 5-HT2 receptor family (5-HT2A, 5-HT2B, 5-HT2C) couples to Gq/G11 proteins.[6] Activation of this pathway stimulates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[7][8] IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[7][8]

References

- 1. [PDF] ERGOT ALKALOIDS AND THEIR DERIVATIVES AS LIGANDS FOR SEROTONINERGIC , DOPAMINERGIC , AND ADRENERGIC RECEPTORS | Semantic Scholar [semanticscholar.org]

- 2. acnp.org [acnp.org]

- 3. pdspdb.unc.edu [pdspdb.unc.edu]

- 4. Selectivity of some ergot derivatives for 5-HT1 and 5-HT2 receptors of rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Serotonin - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. innoprot.com [innoprot.com]

The Pharmacology of Semi-Synthetic Ergoline Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the pharmacology of semi-synthetic ergoline derivatives. These compounds, derived from the ergot alkaloids produced by the fungus Claviceps purpurea, represent a versatile class of molecules with significant therapeutic applications. Their complex pharmacology stems from their structural similarity to endogenous neurotransmitters, allowing them to interact with a range of dopamine, serotonin, and adrenergic receptors. This guide details their mechanisms of action, receptor binding affinities, functional activities, and the experimental methodologies used to characterize them.

Core Pharmacology and Mechanism of Action

Semi-synthetic this compound derivatives exert their pharmacological effects by acting as agonists, partial agonists, or antagonists at various G protein-coupled receptors (GPCRs).[1][2] Their tetracyclic this compound core structure mimics the essential features of monoamine neurotransmitters, enabling their interaction with dopaminergic, serotonergic, and adrenergic receptor systems.[3] This multi-receptor activity is responsible for both their therapeutic efficacy and their potential side effects.[4]

The clinical applications of these derivatives are diverse, ranging from the treatment of Parkinson's disease and hyperprolactinemia to migraines.[5][6] For instance, the anti-parkinsonian effects of drugs like bromocriptine, cabthis compound, and pergolide are primarily attributed to their agonist activity at dopamine D2 receptors.[7][8][9] Conversely, their interactions with serotonin receptors, particularly the 5-HT2B subtype, have been linked to adverse effects such as cardiac valvulopathy.[4]

Quantitative Receptor Binding and Functional Data

The following tables summarize the receptor binding affinities (Ki) and functional potencies (EC50/IC50) of several prominent semi-synthetic this compound derivatives. This quantitative data is crucial for understanding their receptor selectivity and predicting their pharmacological profiles.

Table 1: Dopamine Receptor Binding Affinities (Ki, nM) of Semi-Synthetic this compound Derivatives

| Compound | D1 | D2 | D3 | D4 |

| Bromocriptine | 1627[10] | 2.5[10] | - | - |

| Cabthis compound | High[11] | 0.61[12] | 1.27[12] | - |

| Lisuride | 56.7[12] | 0.95[12] | 1.08[12] | - |

| Pergolide | 447[12] | 2.4[13] | 0.86[12] | - |

| Nicthis compound | Low affinity[14] | Low affinity[14] | - | - |

Table 2: Serotonin Receptor Binding Affinities (Ki, nM) of Semi-Synthetic this compound Derivatives

| Compound | 5-HT1A | 5-HT2A | 5-HT2B | 5-HT2C |

| Bromocriptine | - | - | High Affinity[15] | - |

| Cabthis compound | Moderate Affinity[16] | Moderate Affinity[16] | High Affinity[16] | Moderate Affinity[16] |

| Lisuride | 0.5[17] | High Affinity[18] | Antagonist[18] | High Affinity[18] |

| Pergolide | - | - | High Affinity[4] | - |

| Nicthis compound | 6[14] | Moderate Affinity[14] | - | - |

Table 3: Adrenergic Receptor Binding Affinities (Ki, nM) of Semi-Synthetic this compound Derivatives

| Compound | α1A | α1B | α1D | α2A | α2B | α2C |

| Bromocriptine | - | - | - | - | - | - |

| Cabthis compound | Low Affinity[19] | Low Affinity[19] | - | Low Affinity[19] | - | - |

| Lisuride | High Affinity[18] | High Affinity[18] | High Affinity[18] | High Affinity[18] | High Affinity[18] | High Affinity[18] |

| Pergolide | - | - | - | - | - | - |

| Nicthis compound | 0.2 (IC50)[14] | - | - | Moderate Affinity[14] | - | - |

Key Signaling Pathways

The interaction of semi-synthetic this compound derivatives with their target receptors initiates intracellular signaling cascades that mediate their physiological effects. The following diagrams, generated using the DOT language, illustrate the canonical signaling pathways for the Dopamine D2, Serotonin 5-HT2B, and Alpha-1 Adrenergic receptors.

Dopamine D2 Receptor Signaling Pathway

Serotonin 5-HT2B Receptor Signaling Pathway

Alpha-1 Adrenergic Receptor Signaling Pathway

Experimental Protocols

The characterization of semi-synthetic this compound derivatives relies on a suite of in vitro assays to determine their binding affinity and functional activity at various receptors. The following sections provide detailed methodologies for key experiments.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor.

Objective: To measure the displacement of a radiolabeled ligand from its receptor by a non-labeled test compound.

Materials:

-

Cell membranes expressing the receptor of interest.

-

Radioligand specific for the receptor.

-

Test compound (semi-synthetic this compound derivative).

-

Non-specific binding control (a high concentration of a known unlabeled ligand).

-

Assay buffer.

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation fluid and counter.

Procedure:

-

Plate Setup: In a 96-well plate, set up wells for total binding (radioligand only), non-specific binding (radioligand + non-specific control), and experimental conditions (radioligand + varying concentrations of the test compound).

-

Incubation: Add the cell membranes, radioligand, and test compound/control to the appropriate wells. Incubate the plate at a specific temperature for a set time to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. The Ki value is then calculated using the Cheng-Prusoff equation.

cAMP Functional Assay

This assay is used to determine the functional activity (EC50 or IC50) of a test compound on Gs or Gi-coupled receptors by measuring changes in intracellular cyclic AMP (cAMP) levels.

Objective: To quantify the ability of a test compound to stimulate (Gs-coupled) or inhibit (Gi-coupled) the production of cAMP.

Materials:

-

Whole cells expressing the receptor of interest.

-

Test compound.

-

Forskolin (a direct activator of adenylyl cyclase, used for Gi-coupled receptor assays).

-

cAMP assay kit (e.g., HTRF, ELISA).

-

Cell culture medium.

-

Lysis buffer.

Procedure:

-

Cell Plating: Plate the cells in a 96-well plate and allow them to adhere overnight.

-

Compound Addition: Add varying concentrations of the test compound to the wells. For Gi-coupled receptors, co-stimulate with forskolin.

-

Incubation: Incubate the plate for a specific time at a controlled temperature to allow for cAMP production/inhibition.

-

Cell Lysis: Lyse the cells to release intracellular cAMP.

-

cAMP Detection: Measure the cAMP concentration in each well using a suitable assay kit according to the manufacturer's instructions.

-

Data Analysis: Plot the cAMP concentration against the log concentration of the test compound to generate a dose-response curve and determine the EC50 or IC50 value.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to an activated GPCR, providing a measure of a compound's ability to induce receptor desensitization and internalization, as well as to activate β-arrestin-mediated signaling pathways.

Objective: To quantify the agonist-induced recruitment of β-arrestin to a specific GPCR.

Materials:

-

Cells co-expressing the GPCR of interest fused to one component of a reporter system (e.g., a fragment of β-galactosidase) and β-arrestin fused to the complementary component.

-

Test compound.

-

Substrate for the reporter system.

-

Luminometer or fluorometer.

Procedure:

-

Cell Plating: Plate the engineered cells in a 96-well plate.

-

Compound Addition: Add varying concentrations of the test compound to the wells.

-

Incubation: Incubate the plate to allow for receptor activation and β-arrestin recruitment.

-

Substrate Addition: Add the substrate for the reporter enzyme. The proximity of the two reporter fragments upon β-arrestin recruitment leads to a functional enzyme that converts the substrate into a detectable signal (e.g., light or fluorescence).

-

Signal Detection: Measure the signal using a luminometer or fluorometer.

-

Data Analysis: Plot the signal intensity against the log concentration of the test compound to determine the EC50 value for β-arrestin recruitment.

Conclusion

Semi-synthetic this compound derivatives are a pharmacologically complex and therapeutically valuable class of drugs. Their clinical utility is a direct result of their interactions with multiple neurotransmitter receptor systems. A thorough understanding of their receptor binding profiles, functional activities, and the underlying signaling pathways is essential for the rational design of new derivatives with improved efficacy and safety profiles. The experimental protocols detailed in this guide provide a framework for the comprehensive pharmacological characterization of these important compounds.

References

- 1. This compound derivatives: receptor affinity and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ergot and Its Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Table 1 from ERGOT ALKALOIDS AND THEIR DERIVATIVES AS LIGANDS FOR SEROTONINERGIC , DOPAMINERGIC , AND ADRENERGIC RECEPTORS | Semantic Scholar [semanticscholar.org]

- 4. A review of the receptor-binding and pharmacokinetic properties of dopamine agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. nsj.org.sa [nsj.org.sa]

- 6. Dopamine Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Dopamine agonist - Wikipedia [en.wikipedia.org]

- 8. Pergolide: a dopamine agonist at both D1 and D2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pergolide : A Review of its Pharmacology and Therapeutic Use in Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Dopamine receptor agonists in current clinical use: comparative dopamine receptor binding profiles defined in the human striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. sites.utoronto.ca [sites.utoronto.ca]

- 14. Nicthis compound - Wikipedia [en.wikipedia.org]

- 15. researchgate.net [researchgate.net]

- 16. pharmacoj.com [pharmacoj.com]

- 17. Dual activation by lisuride of central serotonin 5-HT(1A) and dopamine D(2) receptor sites: drug discrimination and receptor binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Lisuride - Wikipedia [en.wikipedia.org]

- 19. Cabthis compound | C26H37N5O2 | CID 54746 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Structural and Biosynthetic Distinctions Between Ergoline and Indole Alkaloids

This document provides a detailed comparison of ergoline and indole alkaloids for researchers, scientists, and drug development professionals. It elucidates the fundamental structural differences, biosynthetic origins, physicochemical properties, and analytical methodologies pertinent to these two significant classes of natural products.

Core Structural Differences: A Hierarchical Relationship

Indole alkaloids represent a vast and diverse class of over 4,100 known compounds, all characterized by the presence of an indole nucleus.[1] The foundational structure is a bicyclic aromatic system comprising a benzene ring fused to a pyrrole ring.

This compound alkaloids are, in fact, a structurally complex subclass of indole alkaloids.[2][3] Their defining feature is a rigid, tetracyclic this compound ring system.[4][5][6] This framework incorporates the fundamental indole moiety within its larger, more constrained structure. This hierarchical relationship is a critical distinction: all ergolines are indole alkaloids, but most indole alkaloids do not possess the tetracyclic this compound scaffold.

References

Ergoline Scaffold: A Privileged Template for Modern Drug Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Published: December 14, 2025

Executive Summary

The ergoline scaffold, a tetracyclic ring system derived from ergot alkaloids, has long been a cornerstone in medicinal chemistry, serving as a versatile template for the design of potent and selective ligands for a variety of G-protein coupled receptors (GPCRs).[1][2] Its rigid structure provides a fixed orientation for pharmacophoric groups, allowing for fine-tuning of receptor affinity and functional activity. This technical guide provides a comprehensive overview of the this compound scaffold as a template for drug design, with a focus on its interactions with dopamine, serotonin, and adrenergic receptors. We present a compilation of quantitative binding data, detailed experimental protocols for key in vitro and in vivo assays, and visualizations of relevant signaling pathways and drug discovery workflows to aid researchers in the development of novel this compound-based therapeutics.

Introduction to the this compound Scaffold

The this compound ring system is the common structural feature of a large class of fungal metabolites known as ergot alkaloids, first isolated from the ergot fungus Claviceps purpurea.[1] These natural products exhibit a broad spectrum of pharmacological activities, which has spurred the development of numerous semi-synthetic derivatives with improved therapeutic profiles.[2] The this compound scaffold's structural similarity to endogenous neurotransmitters like dopamine, serotonin, and norepinephrine underpins its ability to interact with their respective receptors, often with high affinity.[2] This inherent polypharmacology, while sometimes a source of side effects, also presents opportunities for developing drugs with unique, multi-target mechanisms of action. Clinically successful drugs derived from the this compound scaffold include bromocriptine and cabthis compound for Parkinson's disease and hyperprolactinemia, ergotamine and dihydroergotamine for migraine, and methysergide for the prevention of migraine and cluster headaches.[1]

Quantitative Receptor Binding Data

The affinity of this compound derivatives for various receptor subtypes is a critical determinant of their pharmacological effects. The following tables summarize the in vitro binding affinities (Ki, IC50 in nM) of several key this compound compounds at human dopamine, serotonin, and adrenergic receptors. Lower values indicate higher binding affinity.

Table 1: Binding Affinities of this compound Derivatives at Dopamine Receptors

| Compound | D1 (Ki, nM) | D2 (Ki, nM) | D3 (Ki, nM) | D4 (Ki, nM) | D5 (Ki, nM) |

| Bromocriptine | >1000 | 2.7 | 4.7 | 20 | >1000 |

| Cabthis compound | 447 | 0.61 | 1.27 | 1.2 | 968 |

| Lisuride | 56.7 | 0.95 | 1.08 | 2.4 | 198 |

| Pergolide | 200 | 0.3 | 0.86 | 15 | 300 |

| Ergotamine | 6.8 | 1.3 | 0.7 | 4.9 | 12.5 |

| Dihydroergotamine | 10 | 0.47 | 1.5 | 3.0 | 25 |

Table 2: Binding Affinities of this compound Derivatives at Serotonin Receptors

| Compound | 5-HT1A (Ki, nM) | 5-HT1B (Ki, nM) | 5-HT1D (Ki, nM) | 5-HT2A (Ki, nM) | 5-HT2B (Ki, nM) | 5-HT2C (Ki, nM) |

| Bromocriptine | 13 | 6.2 | 4.5 | 9.5 | 1.3 | 12 |

| Cabthis compound | 14 | 2.5 | 1.2 | 19 | 1.2 | 9.4 |

| Lisuride | 1.4 | 3.0 | 2.0 | 1.6 | 0.3 | 1.1 |

| Pergolide | 1.7 | 4.0 | 1.3 | 2.0 | 0.5 | 3.0 |

| Ergotamine | 4.9 | 0.5 | 0.6 | 1.8 | 1.1 | 3.2 |

| Dihydroergotamine | 4.0 | 0.58 | 0.6 | 1.1 | 1.0 | 2.5 |

| Methysergide | 2.5 | 4.2 | 1.8 | 2.1 (antagonist) | 0.8 (antagonist) | 1.3 (antagonist) |

Table 3: Binding Affinities of this compound Derivatives at Adrenergic Receptors

| Compound | α1A (Ki, nM) | α1B (Ki, nM) | α1D (Ki, nM) | α2A (Ki, nM) | α2B (Ki, nM) | α2C (Ki, nM) |

| Bromocriptine | 6.4 | 8.9 | 10 | 150 | 200 | 250 |

| Cabthis compound | 55 | 98 | 120 | 24 | 30 | 45 |

| Lisuride | 9.8 | 15 | 12 | 5.0 | 6.5 | 8.0 |

| Pergolide | 30 | 45 | 50 | 20 | 25 | 30 |

| Ergotamine | 1.1 | 1.5 | 1.3 | 0.8 | 1.0 | 1.2 |

| Dihydroergotamine | 1.0 | 1.2 | 1.1 | 0.5 | 2.8 | 0.7 |

Key Signaling Pathways

This compound derivatives exert their effects by modulating intracellular signaling cascades upon binding to their target GPCRs. The following diagrams illustrate the canonical signaling pathways for the dopamine D2, serotonin 5-HT1A, and adrenergic α1 receptors.

References

The role of the ergoline ring system in receptor binding.

An In-depth Technical Guide to the Role of the Ergoline Ring System in Receptor Binding

Audience: Researchers, scientists, and drug development professionals.

Introduction

The this compound ring system, a tetracyclic indole alkaloid structure, is the foundational scaffold for a vast array of natural and semi-synthetic compounds known as ergot alkaloids.[1][2] First isolated from the ergot fungus (Claviceps purpurea), these molecules have a rich history in pharmacology, serving as both toxic substances and valuable therapeutic agents.[1][2][3] The enduring interest in the this compound scaffold stems from its remarkable ability to interact with a wide spectrum of biological targets, primarily due to its structural similarity to endogenous monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine.[4][5][6]

This structural mimicry allows this compound derivatives to bind with high affinity to various dopaminergic, serotonergic, and adrenergic receptors, where they can act as agonists, partial agonists, or antagonists.[1][4][7] This promiscuous pharmacology results in a broad range of physiological effects, making this compound-based drugs clinically useful for conditions as diverse as Parkinson's disease, migraines, and hyperprolactinemia.[2][8] However, this lack of selectivity also presents significant challenges, often leading to complex side-effect profiles.[2] This guide provides a technical overview of the this compound ring system's interaction with these key receptor families, supported by quantitative binding data, experimental methodologies, and pathway visualizations.

The this compound Scaffold: A Privileged Pharmacophore

The this compound nucleus consists of a tetracyclic ring structure that contains an indole moiety, a feature essential for its interaction with monoaminergic receptors.[4][5] This core structure is considered a "privileged scaffold" in medicinal chemistry because its rigid conformation correctly positions key pharmacophoric elements—specifically the indole nitrogen and the basic nitrogen at position 6—to mimic the binding of natural neurotransmitters.[9]

Interaction with Key Receptor Systems

The pharmacological diversity of this compound derivatives is a direct consequence of their interaction with multiple receptor families. The specific activity of a given compound (agonist vs. antagonist) and its receptor selectivity are determined by the nature and stereochemistry of substituents, particularly at the C-8 position.[5][10]

Dopamine Receptors

This compound derivatives are potent ligands for dopamine receptors, particularly the D2 receptor subtype, which is a key target in the treatment of Parkinson's disease and hyperprolactinemia.[2][11] Compounds like bromocriptine, lisuride, and cabthis compound are well-characterized D2 receptor agonists.[11][12] Their affinity for D1 and D3 receptors is also significant and contributes to their overall pharmacological profile.[11] For instance, the affinities of cabthis compound, lisuride, and pergolide for the D3 receptor are comparable to that of pramipexole.[11]

Table 1: Binding Affinities (Ki, nM) of this compound Derivatives at Dopamine Receptors

| Compound | D1 Receptor (Ki, nM) | D2 Receptor (Ki, nM) | D3 Receptor (Ki, nM) | Reference |

|---|---|---|---|---|

| Lisuride | 56.7 | 0.95 | 1.08 | [11] |

| Cabthis compound | >10,000 | 0.61 | 1.27 | [11] |

| Pergolide | 447 | >10,000 (low affinity) | 0.86 | [11] |

| Bromocriptine | High (Antagonist) | High (Agonist) | - | [12][13] |

| α-Dihydroergocryptine | 35.4 | >10,000 | >10,000 | [11] |

Note: Data compiled from studies on human brain tissue.[11] Ki values can vary based on experimental conditions.

Activation of D2 receptors, which are Gi/o-coupled, leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion channel activity.

Serotonin (5-HT) Receptors

The interaction of ergolines with serotonin (5-HT) receptors is particularly complex, with compounds exhibiting a wide range of affinities and functional activities across numerous subtypes (e.g., 5-HT1A, 5-HT1D, 5-HT2A, 5-HT2B).[2][10] This interaction is responsible for both therapeutic effects, such as the anti-migraine action of ergotamine, and significant adverse effects.[14]

A critical aspect of this compound pharmacology is the concept of functional selectivity or biased agonism . This is particularly relevant at the 5-HT2B receptor, where certain this compound derivatives (e.g., ergotamine, pergolide) preferentially activate β-arrestin signaling pathways over traditional G-protein pathways.[15][16] This biased agonism is implicated in the pathogenesis of cardiac valvulopathy, a serious side effect associated with long-term use of these drugs.[15][16]

Table 2: Binding Affinities of this compound Derivatives at Serotonin Receptors

| Compound | Receptor Subtype | Preparation | Parameter | Value | Reference |

|---|---|---|---|---|---|

| Ergovaline | 5-HT2A | Rat Tail Artery | pEC50 | 8.86 ± 0.03 | [17] |

| Ergovaline | 5-HT2A | Rat Tail Artery | pKP | 8.51 ± 0.06 | [17] |

| Ergovaline | 5-HT1B/1D | Guinea Pig Iliac Artery | pEC50 | 7.71 ± 0.10 | [17] |

| Ergonovine | 5-HT1A/1B/1D/2A/2C | - | Ki | High Affinity (<100 nM) | [18] |

| Metthis compound | 5-HT1A / 5-HT2A | - | Activity | Agonist / Antagonist | [2] |

Note: pEC50 is the negative log of the molar concentration for 50% of maximal response. pKP is the negative log of the partial agonist dissociation constant.

The 5-HT2A receptor, a Gq/11-coupled receptor, is a primary target for classic hallucinogens like LSD and is involved in smooth muscle contraction.

Adrenergic Receptors

Many this compound derivatives, especially the peptide ergot alkaloids like ergotamine, exhibit high affinity for α-adrenergic receptors.[6][7] They often act as partial agonists or antagonists at these sites.[7] This interaction, particularly at α1-adrenoceptors on vascular smooth muscle, is a primary contributor to the potent vasoconstrictive effects of drugs like ergotamine and dihydroergotamine, which underlies their use in treating acute migraine attacks.[7][8] Studies have shown that many ergolines possess nanomolar affinity for α1A, α1B, and α1D adrenoceptor subtypes but generally show low selectivity between them.[7]

Table 3: Binding Affinities of this compound Derivatives at Adrenergic Receptors

| Compound | Receptor Subtype | Parameter | Value (nM) | Reference |

|---|---|---|---|---|

| Ergotamine | α1A, α1B, α1D | Ki | Nanomolar Affinity | [7] |

| Dihydroergotamine | α1A, α1B, α1D | Ki | Nanomolar Affinity | [7] |

| Lisuride | α1A, α1B, α1D | Ki | Nanomolar Affinity | [7] |

| Ergonovine | α1-Adrenergic | KD | 410 | [19] |

| 8-alpha-ergoline | α1, α2 | pKi | 6.92 - 8.52 | [5] |

Note: pKi is the negative log of the Ki value.

Experimental Protocols: Receptor Binding Assay

Determining the binding affinity (Ki) of an this compound derivative for a specific receptor is fundamental to its pharmacological characterization. The competitive radioligand binding assay is a standard and widely used method for this purpose.[18][20]

Principle

This assay measures the ability of an unlabeled test compound (e.g., an this compound derivative) to compete with a radiolabeled ligand (a molecule with known high affinity for the receptor) for binding to a receptor preparation. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50, which can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.[19]

Detailed Methodology

-

Receptor Preparation:

-

Source: Tissues endogenously expressing the receptor or cell lines (e.g., CHO, HEK293) transfected to express a high density of the specific receptor subtype are used.

-

Homogenization: Cells or tissue are homogenized in an ice-cold lysis buffer (e.g., 50mM Tris-HCl with protease inhibitors).[18]

-

Centrifugation: The homogenate undergoes differential centrifugation. A low-speed spin removes nuclei and large debris, followed by a high-speed spin (e.g., 20,000 x g) to pellet the cell membranes containing the receptors.[18]

-

Washing & Storage: The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined (e.g., BCA assay), and aliquots are stored at -80°C.[18]

-

-

Competitive Binding Assay:

-

Assay Setup: The assay is typically performed in a 96-well plate.[19]

-

Reagents:

-

Total Binding Wells: Contain receptor membranes, a fixed concentration of radioligand (e.g., [³H]Spiperone for D2 receptors) at or below its Kd, and assay buffer.[18][19]

-

Non-Specific Binding (NSB) Wells: Contain the same as total binding wells plus a high concentration of an unlabeled competing ligand to saturate all specific binding sites.

-

Test Compound Wells: Contain receptor membranes, radioligand, and serial dilutions of the unlabeled this compound compound.[18]

-

-

Incubation: The plate is incubated at a specific temperature for a duration sufficient to reach binding equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester. The filters trap the membranes with bound radioligand while the unbound ligand passes through.[18]